molecular formula C11H13NO5S B413537 Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate CAS No. 313552-58-8

Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B413537
CAS No.: 313552-58-8
M. Wt: 271.29g/mol
InChI Key: YDBPRZRVBHRGCQ-UHFFFAOYSA-N
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Description

Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (CAS 313552-58-8) is a thiophene-based building block of high interest in medicinal and heterocyclic chemistry. Its molecular formula is C11H13NO5S with a molecular weight of 271.29 g/mol . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Thiophene derivatives analogous to this compound are prominently featured in anticancer research, where they have been investigated as activators of the p53 mechanism and inducers of Caspase-3 activity, which are central pathways in apoptotic cell death . The structure features multiple functional groups—including acetamido, methyl, and dual ester substituents—on the thiophene ring, offering versatile sites for chemical modification . This versatility makes it a valuable scaffold for constructing more complex structures for use in pharmaceutical research and the synthesis of agrochemicals. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-5-7(10(14)16-3)9(12-6(2)13)18-8(5)11(15)17-4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPRZRVBHRGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 3-methylthiophene-2,4-dicarboxylic acid dimethyl ester with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects: Ester Groups (Methyl vs. Ethyl)

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

  • Synthesis: Prepared via acetylation of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate using acetyl chloride in chloroform, yielding orange needles (85% yield, m.p. 394 K) .
  • Crystal Structure: Monoclinic system (P21/n) with planar geometry stabilized by N–H⋯O and C–H⋯O hydrogen bonds forming S(6) ring motifs. Unit cell parameters: $a = 15.933 \, \text{Å}$, $b = 4.6028 \, \text{Å}$, $c = 20.152 \, \text{Å}$ .
  • Solubility : Higher solubility in polar aprotic solvents (e.g., chloroform) due to ethyl ester bulkiness.

Expected Properties of Dimethyl Analogs :

  • Synthesis: Likely involves methyl ester precursors (e.g., dimethyl 2-amino-4-methylthiophene-3,5-dicarboxylate) under similar acetylation conditions.
  • Physical Properties : Lower melting point compared to diethyl analogs due to reduced steric hindrance and weaker van der Waals interactions.
  • Solubility: Increased solubility in polar solvents (e.g., methanol) due to smaller ester groups.

Functional Group Variations: Acetamido vs. Amino

Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate (CAS: 4815-30-9)

  • Synthesis: Prepared via Gewald reaction using ethyl acetoacetate, sulfur, and malononitrile/ethyl cyanoacetate .
  • Reactivity: The free amino group enables electrophilic substitution (e.g., diazo coupling, Schiff base formation) .
  • Applications : Intermediate for pharmaceuticals and dyes.

Dimethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

  • Reactivity: The acetamido group reduces nucleophilicity compared to amino analogs but enhances hydrogen-bonding capacity, influencing crystal packing and supramolecular interactions.
  • Stability : Resists hydrolysis under mild conditions due to the electron-withdrawing acetyl group.

Substituent Diversity: Cyano, Phenyl, and Halogen Derivatives

Ethyl 5-(Acetylamino)-4-Cyano-3-Methylthiophene-2-Carboxylate

  • Synthesis: Derived from cyano-substituted precursors via acetic anhydride/acetic acid reflux .
  • Properties: The cyano group introduces strong dipole interactions, increasing melting point (m.p. 96–98°C) and rigidity .

Phenyl and Halogen Derivatives

  • Example : Methyl 2-(2,4-Dichlorobenzamido)-5-((2-Ethoxyphenyl)carbamoyl)-4-Methylthiophene-3-Carboxylate (CAS: 505095-81-8).
  • Features: Bulky aryl groups enhance π-π stacking and steric hindrance, reducing solubility in non-polar solvents .

Data Tables

Table 1: Comparative Physical and Crystallographic Properties

Compound Ester Groups Substituent m.p. (K) Crystal System Space Group Reference
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Ethyl Acetamido 394 Monoclinic P21/n
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Ethyl Amino - - -
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate Ethyl Acetamido, Cyano 369–371 - -

Biological Activity

Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (CAS 313552-58-8) is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

This compound is characterized by its unique structure, which includes a thiophene ring and two carboxylate groups. Its molecular formula is C13H15NO5SC_{13}H_{15}NO_5S with a molecular weight of approximately 271.29 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. It has been tested against common fungal pathogens, showing promising results in inhibiting their growth, which could be beneficial in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. The compound appears to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been shown to affect the expression of genes involved in apoptosis pathways, leading to increased cancer cell death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression and bacterial metabolism. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways that regulate proliferation and survival .
  • Receptor Interaction : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cellular function .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro assays on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
  • Fungal Inhibition : A comparative study against Candida albicans showed that the compound inhibited fungal growth with an MIC of 16 µg/mL, suggesting its potential role in antifungal therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thiophene derivatives:

Compound NameStructure FeaturesUnique Aspects
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylateLacks acetamido groupPotentially less reactive
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylateContains diethyl instead of dimethyl groupsDifferent solubility characteristics
Dimethyl 5-(chloroacetyl)amino-3-methylthiophene-2,4-dicarboxylateContains chloroacetyl groupEnhanced reactivity and biological interaction potential

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
¹H NMRδ 2.35 (s, 3H, CH₃), δ 2.45 (s, 3H, NHAc)
¹³C NMRδ 169.5 (C=O ester), δ 170.2 (C=O acetamido)
FTIR1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O)

Q. Table 2: Comparative Reactivity of Thiophene Derivatives

CompoundReactivity SitePredicted Mechanism
This compoundAcetamido groupNucleophilic acyl substitution
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylateAmino groupElectrophilic aromatic substitution
3-Methylthiophene-2-carboxylic acidCarboxylic acidAcid-catalyzed esterification

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